4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde

説明

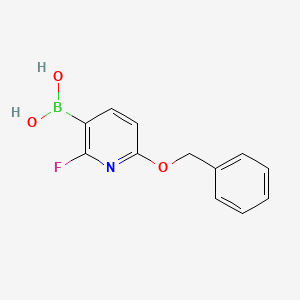

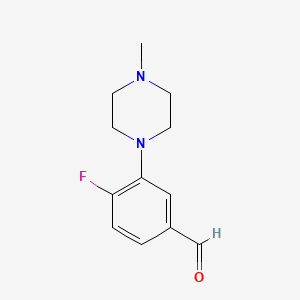

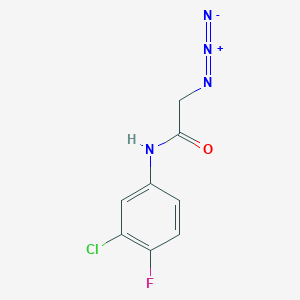

4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a heterocyclic organic compound . Its IUPAC name is 4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde . It has a molecular weight of 222.26 g/mol and its molecular formula is C12H15FN2O .

Molecular Structure Analysis

The compound’s molecular structure can be represented by the canonical SMILES string: CN1CCN(CC1)C2=C(C=CC(=C2)C=O)F . This indicates that the compound contains a piperazine ring with a methyl group attached to one of the nitrogen atoms. The piperazine ring is further attached to a benzene ring, which carries a fluoro group and a formyl group .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound has 4 hydrogen bond acceptors and no hydrogen bond donors . Its exact mass is 222.11700 .科学的研究の応用

Synthesis and Antitumor Activities

A key intermediate, N-3-fluoro-4-(1-piperazinyl)phenyl-4,5-dihydro-5-isoxazolylmethyl acetamide, was prepared from 3,4-difluorine-benzaldehyde. This led to the synthesis of novel isoxazoline compounds, some exhibiting significant antitumor activities (Qi Hao-fei, 2011).

Antimicrobial Testing and QSAR Study

New 2-phenylethenylbenzothiazolium salts substituted by cyclic amines were synthesized, involving the nucleophilic substitution of 4-fluorobenzaldehyde. Some compounds with saturated cycloamino substituents showed enhanced activity against Euglena and some derivatives with piperazine substituent were active against Gram-positive bacteria (P. Magdolen, P. Zahradník, P. Foltínová, 2000).

Synthesis and Antibacterial Activities

Compounds obtained by reacting 3,4-difluorobenzaldehyde with benzaldehydes displayed antibacterial activities in vitro (T. Xin, J. Ding, X. P. Zhang, 1993).

Synthesis and Anticancer Activity

Fluorinated benzaldehydes were synthesized and used in the Wittig synthesis of fluoro-substituted stilbenes. Some of these fluorinated analogues of combretastatins showed potent in vitro anticancer properties (N. Lawrence, L. Hepworth, D. Rennison, A. McGown, J. Hadfield, 2003).

Serotonin 1A Receptors in Alzheimer's Disease

A selective serotonin 1A molecular imaging probe was used for quantifying receptor densities in the brains of Alzheimer's disease patients, revealing significant decreases in receptor densities correlated with worsening clinical symptoms (V. Kepe, J. Barrio, Sung-Cheng Huang, L. Ercoli, P. Siddarth, K. Shoghi-Jadid, G. Cole, N. Satyamurthy, J. Cummings, G. Small, M. Phelps, 2006).

Pd-Catalyzed Ortho C-H Methylation and Fluorination

Direct, Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes were accomplished using orthanilic acids as transient directing groups, contributing to advancements in organometallic chemistry (Xiao-Yang Chen, E. J. Sorensen, 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

特性

IUPAC Name |

4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c1-14-4-6-15(7-5-14)12-8-10(9-16)2-3-11(12)13/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLSDLACNUEQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B1440600.png)

![3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1440601.png)

![1-[2-(1H-benzimidazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1440603.png)

![2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1440605.png)

![2-(1H-imidazol-1-ylcarbonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B1440609.png)

![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440612.png)